molecular formula C18H18Cl2N2O3S B2714380 2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide CAS No. 1211241-54-1

2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2714380
CAS No.: 1211241-54-1
M. Wt: 413.31
InChI Key: WWOBOXNFPBLLJW-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a benzenesulfonamide core substituted with dichloro and methyl groups, as well as a piperidinyl phenyl moiety.

Preparation Methods

The synthesis of 2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is electrophilic aromatic substitution, where the benzenesulfonamide core undergoes substitution reactions to introduce the dichloro and methyl groups . The piperidinyl phenyl moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which can mediate hydride transfer reactions.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for modifying the aromatic ring and the piperidinyl phenyl moiety.

Scientific Research Applications

2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide include other benzenesulfonamide derivatives and piperidinyl phenyl compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example, 2,5-dichloro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a related compound with similar applications.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-12-9-17(16(20)11-15(12)19)26(24,25)21-13-5-4-6-14(10-13)22-8-3-2-7-18(22)23/h4-6,9-11,21H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOBOXNFPBLLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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